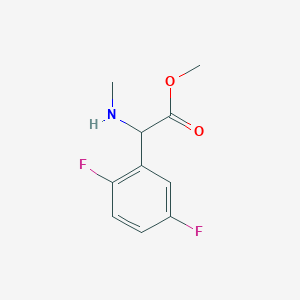

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

CAS No.: 1218664-42-6

Cat. No.: VC7210728

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218664-42-6 |

|---|---|

| Molecular Formula | C10H11F2NO2 |

| Molecular Weight | 215.2 |

| IUPAC Name | methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

| Standard InChI | InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3 |

| Standard InChI Key | RYFNDOUCPLCYIA-UHFFFAOYSA-N |

| SMILES | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate belongs to the class of amino acid derivatives, specifically categorized as an acetate ester. Its IUPAC name, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, reflects its bifunctional structure:

-

A 2,5-difluorophenyl group at the second carbon position, providing steric and electronic modulation due to fluorine’s electronegativity.

-

A methylamino group (-NHCH) and a methoxycarbonyl group (-COOCH) at the same carbon atom, creating a chiral center .

The compound’s SMILES notation (CNC(C1=C(C=CC(=C1)F)F)C(=O)OC) and InChIKey (RYFNDOUCPLCYIA-UHFFFAOYSA-N) encode its connectivity and stereochemical features.

Hydrochloride Salt Form

The hydrochloride salt (CAS 1251923-11-1) enhances solubility and stability for pharmacological studies. Key differences between the free base and salt forms are summarized below:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.20 g/mol | 251.66 g/mol |

| Canonical SMILES | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl |

The addition of hydrochloric acid protonates the methylamino group, improving crystallinity and bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

-

Condensation of 2,5-difluoroaniline with methyl chloroacetate:

-

Conducted in polar aprotic solvents (e.g., dimethylformamide or dichloromethane).

-

Catalyzed by bases such as sodium hydride or potassium carbonate to deprotonate the amine.

-

Reaction equation:

-

-

N-Methylation:

-

Introduction of the methyl group to the amine using methylating agents like iodomethane.

-

-

Salt Formation:

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reflux conditions (~80–100°C) to accelerate reaction kinetics.

-

Solvent Choice: Dichloromethane favors faster reaction rates, while dimethylformamide improves solubility of intermediates.

-

Purification: Column chromatography or recrystallization isolates the product.

Physicochemical Properties and Solubility

Collision Cross-Section Analysis

Mass spectrometry studies predict collision cross-sections (CCS) for various adducts, critical for pharmacokinetic profiling :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H] | 216.08307 | 146.6 |

| [M+Na] | 238.06501 | 156.0 |

| [M+NH] | 233.10961 | 152.5 |

These values suggest moderate molecular rigidity, influencing its diffusion across biological membranes .

Solubility and Stability

While solubility data remain unspecified in public databases , the hydrochloride salt’s ionic character likely improves aqueous solubility compared to the free base. Stability under physiological pH (7.4) and temperature (37°C) requires further experimental validation.

Comparative Analysis with Related Compounds

Stereochemical Variants

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate, an enantiomeric counterpart, exhibits distinct receptor binding affinities due to chiral center configuration.

Halogen-Substituted Analogues

| Compound | Substituent | Biological Activity |

|---|---|---|

| Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate | Monofluoro | Reduced metabolic stability |

| Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate | Chloro | Enhanced antibacterial potency |

The 2,5-difluoro substitution uniquely balances lipophilicity and electronic effects, optimizing drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume